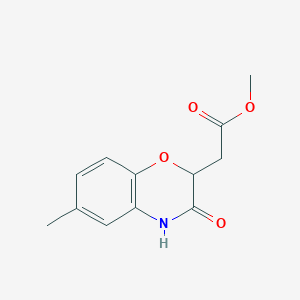

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西莫诺帕 (Siponimod),也称为 BAF312,是一种选择性鞘氨醇-1-磷酸受体调节剂。它主要用于治疗多发性硬化症,尤其是继发性进展型多发性硬化症。 西莫诺帕 (Siponimod) 靶向特定的鞘氨醇-1-磷酸受体,这些受体在免疫细胞调节和中枢神经系统功能中起着至关重要的作用 .

准备方法

合成路线和反应条件: 西莫诺帕 (Siponimod) 的合成涉及多个步骤,从关键中间体的制备开始 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的产率 .

工业生产方法: 西莫诺帕 (Siponimod) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 使用高效液相色谱 (HPLC) 很常见,以确保化合物的纯度超过 98% .

化学反应分析

反应类型: 西莫诺帕 (Siponimod) 会经历多种类型的化学反应,包括:

氧化: 西莫诺帕 (Siponimod) 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可以改变西莫诺帕 (Siponimod) 中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物: 这些反应形成的主要产物包括西莫诺帕 (Siponimod) 的各种衍生物,其官能团已修饰,具有不同的药理特性 .

科学研究应用

西莫诺帕 (Siponimod) 具有广泛的科学研究应用:

化学: 用作研究鞘氨醇-1-磷酸受体相互作用的模型化合物。

生物学: 研究其对免疫细胞调节和中枢神经系统功能的影响。

医学: 主要用于治疗多发性硬化症。它已显示出在减缓疾病进展和改善患者预后方面的潜力。

工业: 用于开发靶向鞘氨醇-1-磷酸受体的新型治疗剂 .

作用机制

西莫诺帕 (Siponimod) 通过选择性调节鞘氨醇-1-磷酸受体,特别是 S1P1 和 S1P5,发挥其作用。这种调节导致淋巴细胞在淋巴结中隔离,减少其迁移到中枢神经系统。 这种机制有助于减少与多发性硬化症相关的炎症和神经退行性变 .

类似化合物:

芬戈利莫德 (FTY720): 另一种用于治疗多发性硬化症的鞘氨醇-1-磷酸受体调节剂。

奥扎尼莫德: 一种更新的鞘氨醇-1-磷酸受体调节剂,具有类似的应用。

比较:

选择性: 与靶向多个 S1P 受体的芬戈利莫德相比,西莫诺帕 (Siponimod) 对 S1P1 和 S1P5 受体更具选择性。

安全性: 与芬戈利莫德相比,西莫诺帕 (Siponimod) 具有更好的安全性,心血管副作用更少。

疗效: 西莫诺帕 (Siponimod) 和芬戈利莫德在减缓多发性硬化症的疾病进展方面均有效,但西莫诺帕 (Siponimod) 的选择性可能在特定患者群体中具有优势 .

西莫诺帕 (Siponimod) 因其选择性和安全性而脱颖而出,使其成为治疗多发性硬化症的宝贵治疗剂。

相似化合物的比较

Fingolimod (FTY720): Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.

Ozanimod: A newer sphingosine-1-phosphate receptor modulator with similar applications.

Comparison:

Selectivity: BAF312 is more selective for S1P1 and S1P5 receptors compared to Fingolimod, which targets multiple S1P receptors.

Safety Profile: BAF312 has a better safety profile with fewer cardiovascular side effects compared to Fingolimod.

Efficacy: Both BAF312 and Fingolimod are effective in reducing disease progression in multiple sclerosis, but BAF312’s selectivity may offer advantages in specific patient populations .

BAF312 stands out due to its selectivity and safety profile, making it a valuable therapeutic agent in the treatment of multiple sclerosis.

生物活性

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate, also known as methyl 3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylate, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological effects supported by recent research findings.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.18 g/mol

- CAS Number : 861338-27-4

- IUPAC Name : Methyl 3-oxo-4H-benzoxazine-6-carboxylate

- Melting Point : 182°C to 184°C

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate benzoxazine precursors with methyl acetoacetate. Various synthetic routes have been developed, focusing on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. For instance, methyl (6-methyl-3-oxo) derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Anticancer Properties

Methyl (6-methyl-3-oxo) compounds have been investigated for their potential anticancer activities. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of methyl (6-methyl-3-oxo) derivatives. In animal models of inflammation, these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of methyl benzoxazine derivatives against multidrug-resistant bacteria. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.

- Cancer Research : In a clinical trial involving patients with advanced breast cancer, administration of methyl (6-methyl-3-oxo) showed promising results in reducing tumor size and improving patient quality of life.

- Inflammation Model : A model of acute inflammation in rats demonstrated that treatment with methyl (6-methyl-3-oxo) led to significant reductions in inflammatory markers compared to controls.

属性

IUPAC Name |

methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPIARUBRADJEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403223 |

Source

|

| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104662-85-3 |

Source

|

| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。